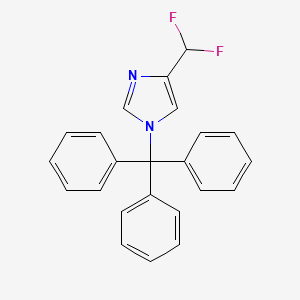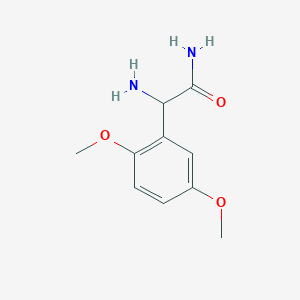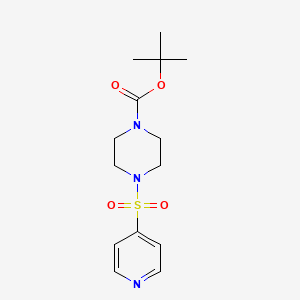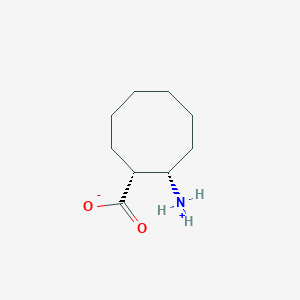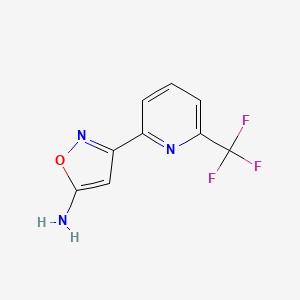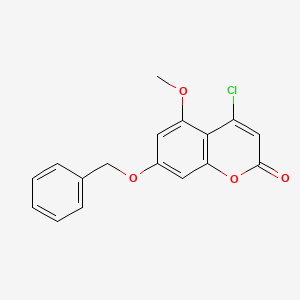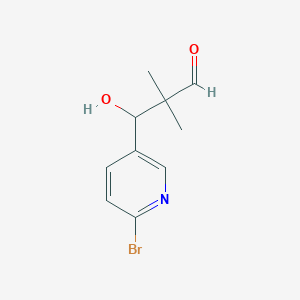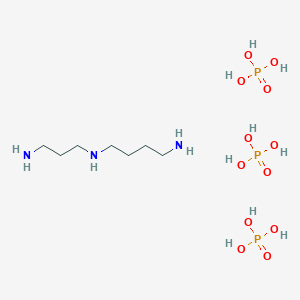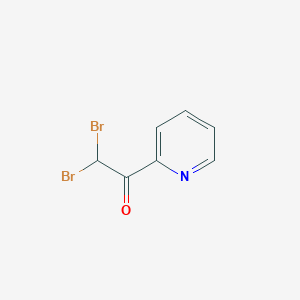
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy-methylpropyl chain, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bromophenyl group and the hydroxy-methylpropyl chain. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Hydroxy-Methylpropyl Chain: This can be done through nucleophilic substitution reactions, where the hydroxy-methylpropyl chain is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C14H16BrN3O2 |
|---|---|
Molekulargewicht |
338.20 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C14H16BrN3O2/c1-10(8-19)6-16-14(20)13-7-18(9-17-13)12-4-2-11(15)3-5-12/h2-5,7,9-10,19H,6,8H2,1H3,(H,16,20) |
InChI-Schlüssel |
CUFANFMSDUNNFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
